
7-Bromo-1-methyl-1H-indole
Overview
Description
7-Bromo-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 7th position and a methyl group at the 1st position distinguishes this compound from other indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is the electrophilic aromatic substitution reaction, where 1-methylindole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the bromination process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methylindole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 7-substituted-1-methylindole derivatives.
Oxidation: Formation of indole-2,3-diones or other oxidized indole derivatives.
Reduction: Formation of 1-methylindole.
Scientific Research Applications
7-Bromo-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromine atom can enhance the compound’s reactivity and binding affinity to target molecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Lacks the bromine atom at the 7th position, resulting in different chemical and biological properties.
7-Bromoindole: Lacks the methyl group at the 1st position, affecting its reactivity and applications.
5-Bromo-1-methyl-1H-indole: Bromine atom is at the 5th position, leading to different substitution patterns and reactivity.
Uniqueness
7-Bromo-1-methyl-1H-indole is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents can enhance its utility in various synthetic and research contexts, making it a valuable compound in the field of organic chemistry.
Biological Activity
7-Bromo-1-methyl-1H-indole is a significant compound within the indole family, known for its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.
Overview of Indole Derivatives
Indoles are heterocyclic compounds that play crucial roles in various biological processes. The bromination at the 7-position in this compound enhances its reactivity and biological activity, making it a candidate for drug development and biochemical research.
Target Interactions
this compound interacts with multiple biological targets, leading to various effects:
- Antimicrobial Activity : It has been shown to inhibit the production of staphyloxanthin in Staphylococcus aureus, a virulence factor that contributes to the pathogenicity of this bacterium.
- Cytotoxic Effects : The compound exhibits cytotoxic properties against several cancer cell lines, suggesting potential applications in oncology.
Biochemical Pathways
The compound influences several biochemical pathways, including:
- Enzyme Inhibition : It acts as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways.
- Cell Signaling : It affects cellular signaling pathways, which can lead to altered gene expression and cellular metabolism.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Antimicrobial Properties
A study demonstrated that this compound significantly reduces the virulence of Staphylococcus aureus by inhibiting staphyloxanthin production. This suggests its potential as an antimicrobial agent against resistant bacterial strains .
Anticancer Activity
Research has shown that indole derivatives, including this compound, can induce apoptosis in cancer cells. The compound's ability to disrupt cellular processes and promote cell death is being investigated for its potential in cancer therapy .
Case Studies
Several case studies have focused on the biological activity of indoles, particularly this compound:
Properties
IUPAC Name |
7-bromo-1-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALOMHQMSHLUJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620633 | |
Record name | 7-Bromo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280752-68-3 | |
Record name | 7-Bromo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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